molecular formula C18H22ClNO B1205903 Tecalcet CAS No. 148717-54-8

Tecalcet

Cat. No.: B1205903
CAS No.: 148717-54-8
M. Wt: 303.8 g/mol
InChI Key: ZVQUCWXZCKWZBP-CQSZACIVSA-N
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Description

Tecalcet, also known as this compound hydrochloride, is a small molecule drug that acts as an allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily used in the treatment of hyperparathyroidism and related conditions. This compound increases the sensitivity of the CaSR to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone (PTH) and lowering serum calcium levels .

Mechanism of Action

Tecalcet works by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tecalcet involves several key steps:

    Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is synthesized from 3-methoxyacetophenone via a Leuckart reaction, followed by hydrolysis with concentrated hydrochloric acid to yield the racemic amine.

    Reductive Alkylation: The chiral amine is subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tecalcet undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the synthetic route is this compound hydrochloride, which is obtained after the final reduction step and subsequent purification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tecalcet

This compound is unique in its specific binding and modulation of the CaSR, which makes it highly effective in reducing PTH levels and managing hyperparathyroidism. Its distinct chemical structure and binding affinity differentiate it from other calcimimetics .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUCWXZCKWZBP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164084
Record name Tecalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-54-8
Record name Tecalcet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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